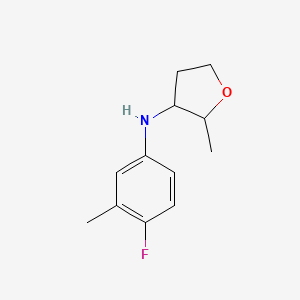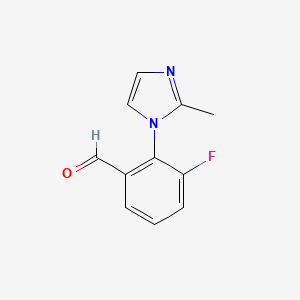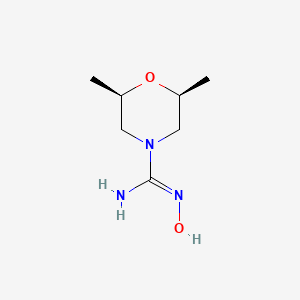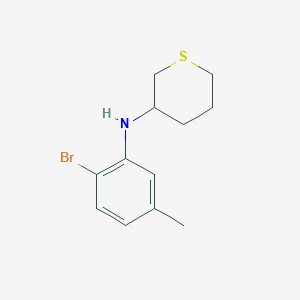![molecular formula C11H14ClN B13271248 1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine](/img/structure/B13271248.png)
1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C11H14ClN. This compound is characterized by a cyclopropane ring attached to an amine group, with a 4-chloro-3-methylphenyl substituent. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-methylbenzyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). .
Scientific Research Applications
1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds:
Similar Compounds: Examples include 1-[(4-Chlorophenyl)methyl]cyclopropan-1-amine and 1-[(4-Methylphenyl)methyl]cyclopropan-1-amine.
Uniqueness: The presence of both the chloro and methyl groups on the phenyl ring imparts unique chemical and biological properties to the compound, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-8-6-9(2-3-10(8)12)7-11(13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
BYQOAVLLCCBHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2(CC2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13271181.png)


![4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B13271198.png)

![N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13271217.png)
amine](/img/structure/B13271224.png)

amine](/img/structure/B13271228.png)


![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one](/img/structure/B13271274.png)

